3-Mercapto-3-methylbutanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-sulfanylbutanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-5(2,7)3-4-6/h4,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGAWTZRCJEVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308805-43-8 | |
| Record name | 3-Mercapto-3-methylbutanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308805438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-MERCAPTO-3-METHYLBUTANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNZ006442E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Chemical Reactivity of 3 Mercapto 3 Methylbutanal
Analysis of Molecular Architecture and Functional Group Interplay (Aldehyde and Thiol)
The aldehyde group, with its polarized carbon-oxygen double bond, renders the carbonyl carbon susceptible to nucleophilic attack. Simultaneously, the sulfhydryl group, or thiol, is known for its nucleophilicity and its ability to participate in oxidation-reduction reactions. The interplay between these two functional groups is a key aspect of the molecule's chemistry. While direct intramolecular reactions such as the formation of a cyclic hemithioacetal are possible, the stability of such a five-membered ring would be a determining factor. The electron-donating effect of the two methyl groups on the carbon bearing the thiol may also modulate the nucleophilicity of the sulfur atom.
| Property | Value |
| Molecular Formula | C₅H₁₀OS |
| Molecular Weight | 118.20 g/mol |
| IUPAC Name | 3-methyl-3-sulfanylbutanal |
Interactive Data Table of Key Properties of 3-Mercapto-3-methylbutanal
Reactivity Profiles of the Sulfhydryl Moiety in this compound
The sulfhydryl group in this compound is a primary site of chemical reactivity. Thiols are known to be excellent nucleophiles and can readily undergo a variety of reactions. acs.org
One of the most common reactions of thiols is their oxidation to form disulfides. In the presence of oxidizing agents, two molecules of this compound can couple to form a disulfide-linked dimer. This reactivity is a general characteristic of thiols and is influenced by the reaction conditions, such as pH and the nature of the oxidant.
Furthermore, the nucleophilic nature of the thiol group allows it to participate in addition reactions. For instance, it can add across carbon-carbon double bonds, a reaction that is often utilized in synthetic organic chemistry. Thiols are also known to react with electrophilic centers, and the reactivity of the sulfhydryl group in this compound would be expected to follow these general principles. The formation of thioethers through reaction with alkyl halides is another characteristic reaction of thiols.
Reaction Mechanisms Involving the Aldehyde Functionality
The aldehyde group is another key reactive center in this compound, participating in a range of characteristic reactions.
Nucleophilic Addition: The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. Common nucleophiles that react with aldehydes include organometallic reagents (like Grignard reagents), cyanide ions, and enolates.
Oxidation: Aldehydes are readily oxidized to carboxylic acids. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) or chromic acid. This is a common reaction that distinguishes aldehydes from ketones, which are generally resistant to oxidation under similar conditions.
Reduction: The aldehyde group can be reduced to a primary alcohol. This is typically accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Condensation Reactions: Aldehydes can undergo condensation reactions, such as the aldol (B89426) condensation, where they react with themselves or other carbonyl compounds in the presence of a base or acid to form β-hydroxy aldehydes or ketones.
Synthesis and Chemical Transformations of 3 Mercapto 3 Methylbutanal
Exploration of Reported Synthetic Approaches for Mercaptoaldehydes
The synthesis of mercaptoaldehydes, including 3-Mercapto-3-methylbutanal, often involves the addition of a sulfur nucleophile to an α,β-unsaturated aldehyde. The Michael addition reaction is a prominent method for this transformation, offering a versatile route to a variety of mercaptoaldehydes.
One of the primary strategies for the synthesis of β-mercaptoaldehydes is the conjugate addition of hydrogen sulfide (B99878) or a thiol to an α,β-unsaturated aldehyde. This reaction, a classic example of a Michael addition, involves the nucleophilic attack of the sulfur atom at the β-carbon of the unsaturated aldehyde, leading to the formation of the desired mercaptoaldehyde. The reaction is typically carried out in the presence of a base, which facilitates the deprotonation of the thiol to the more nucleophilic thiolate anion.
A general scheme for the synthesis of this compound via Michael addition would involve the reaction of 3-methyl-2-butenal (B57294) with a sulfur source like hydrogen sulfide or a protected thiol. The use of a suitable solvent and base is critical to ensure good yields and minimize side reactions.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
| 3-Methyl-2-butenal | Hydrogen Sulfide (H₂S) | Michael Addition | This compound |
Combinatorial chemistry has also been employed as a powerful tool for the synthesis of a library of mercaptoaldehydes. This approach allows for the rapid generation of numerous analogues by reacting a set of α,β-unsaturated aldehydes with various thiols under standardized conditions. While not specific to this compound, this methodology provides a framework for its synthesis and the creation of related compounds for structure-activity relationship studies.
Derivatization Strategies and Preparation of Analogues
The preparation of analogues and derivatives of this compound is essential for various applications, including the development of analytical standards, structure-activity relationship studies, and the investigation of its chemical properties. Derivatization often targets the reactive thiol and aldehyde functional groups.
For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve the volatility and thermal stability of the analyte, as well as to enhance its chromatographic separation and detection. Common derivatization strategies for thiols and aldehydes include:
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the thiol group into a less polar and more volatile trimethylsilyl (B98337) thioether.
Acylation: The thiol group can be acylated using reagents like pentafluorobenzoyl chloride (PFBCl) or heptafluorobutyric anhydride (B1165640) (HFBA). The resulting thioesters are often more stable and exhibit better chromatographic behavior.
Oximation: The aldehyde group can be derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form an oxime. This is a common technique for the analysis of carbonyl compounds.
The preparation of structural analogues of this compound can be achieved by modifying the synthetic route. For instance, by employing different α,β-unsaturated aldehydes or various thiols in the Michael addition reaction, a wide range of analogues with different substitution patterns can be synthesized. This allows for the investigation of how structural modifications influence the chemical and sensory properties of the molecule.
| Derivative Type | Derivatizing Reagent | Target Functional Group |
| Trimethylsilyl thioether | BSTFA, MSTFA | Thiol |
| Pentafluorobenzoyl thioester | PFBCl | Thiol |
| PFBHA oxime | PFBHA | Aldehyde |
Chemical Stability and Degradation Pathways in Model Systems
The chemical stability of this compound is a critical factor in determining its persistence and impact on the flavor of food and beverages. Thiols are known to be susceptible to oxidation, and the aldehyde group can also undergo various reactions. Studies in model systems help to elucidate the degradation pathways and the factors that influence the stability of this compound.
The primary degradation pathway for many thiols, including tertiary thiols, is oxidation. In the presence of oxygen, especially when catalyzed by metal ions, this compound can be oxidized to its corresponding disulfide, 3,3'-(disulfanediyl)bis(3-methylbutanal). Further oxidation can lead to the formation of sulfonic acids and other more highly oxidized sulfur species.
The aldehyde functionality of this compound can also participate in degradation reactions. For example, it can undergo aldol (B89426) condensation reactions, particularly under basic conditions, or be oxidized to the corresponding carboxylic acid.
The degradation of a structurally related compound, furfuryl mercaptan, has been studied in model Fenton-type reaction systems, which simulate oxidative conditions that can occur in food. These studies have shown that the degradation is significantly influenced by the presence of hydrogen peroxide and iron, leading to the formation of dimers and other reaction products. imreblank.chacs.orgresearchgate.net Similar radical-mediated pathways are likely to contribute to the degradation of this compound under oxidative stress.
| Degradation Pathway | Key Reactants/Conditions | Major Products |
| Oxidation of Thiol | Oxygen, Metal ions | Disulfides, Sulfonic acids |
| Aldol Condensation | Basic pH | Higher molecular weight condensation products |
| Oxidation of Aldehyde | Oxidizing agents | 3-Mercapto-3-methylbutanoic acid |
| Maillard Reaction | Amino acids, Heat | Various flavor compounds |
Insufficient Information to Generate Article on "this compound"
Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient publicly available information to generate a thorough and scientifically accurate article on the chemical compound “this compound” that adheres to the specific outline provided.
While the existence of this compound is confirmed in chemical databases, detailed research on its natural occurrence, identification in food matrices such as garlic, fruits, and cheeses, and its specific biogenetic and enzymatic formation pathways is not available in the reviewed scientific literature. The majority of available research focuses on the related alcohol, 3-Mercapto-3-methylbutanol, or the non-sulfur containing aldehyde, 3-methylbutanal (B7770604).
Consequently, it is not possible to provide detailed and accurate content for the requested sections and subsections:
Natural Occurrence and Biogenetic Pathways of 3 Mercapto 3 Methylbutanal
Ecological and Biological Context of its Natural Presence:Without information on its natural occurrence, any discussion of its ecological or biological role would be unfounded.
Due to the lack of specific research findings, data tables and a detailed article as requested cannot be responsibly generated. To do so would require extensive speculation that would not be appropriate for a professional and authoritative article. Further scientific investigation into 3-Mercapto-3-methylbutanal is needed before a comprehensive article on its natural occurrence and biogenesis can be written.
Advanced Analytical Methodologies for 3 Mercapto 3 Methylbutanal
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone of analyzing volatile compounds within intricate mixtures. The primary goal is to separate the target analyte, 3-Mercapto-3-methylbutanal, from other matrix components to allow for unambiguous identification and quantification.
Gas chromatography is the premier technique for separating volatile and semi-volatile compounds. The selection of the stationary phase within the GC column is the most critical parameter dictating the separation selectivity. sigmaaldrich.com The principle of "like dissolves like" governs the choice: non-polar columns are ideal for non-polar analytes, while polar columns are best suited for polar compounds. sigmaaldrich.com For a compound like this compound, which contains a polar thiol group, a mid-polarity column is often a suitable choice.
Research has demonstrated the use of specific capillary columns for the analysis of this compound. A common stationary phase is a 5% Phenyl / 95% Dimethylpolysiloxane phase, which provides a good balance of polarity for separating a wide range of compounds. sigmaaldrich.comnist.gov The physical dimensions of the column, including length, internal diameter (I.D.), and film thickness, are also optimized to balance separation efficiency (resolution) with analysis time and sample capacity. merckmillipore.com
Table 1: Reported Gas Chromatography Parameters for this compound Analysis nist.gov
| Parameter | Specification 1 | Specification 2 |
|---|---|---|
| Column Type | Capillary | Capillary |
| Active Phase | 5% Phenyl methyl siloxane | CP Sil 5 CB |
| Length | 50 m | not specified |
| Diameter (I.D.) | 0.32 mm | not specified |
| Film Thickness | 1.2 µm | not specified |
| Carrier Gas | Helium (He) | not specified |
| Temperature Program | 40°C (4 min) -> 2°C/min -> 132°C -> 10°C/min -> 250°C (45 min) | not specified |
| Retention Index (I) | 842 | 847 |
This interactive table summarizes GC conditions used in the analysis of this compound, based on published data.
For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power. nih.govmdpi.com This technique utilizes two columns with different stationary phase selectivities connected by a modulator. copernicus.org The modulator traps small, sequential fractions of the effluent from the first-dimension column and then rapidly re-injects them onto the second, shorter column for a very fast separation. copernicus.org
The result is a structured, two-dimensional chromatogram with a significantly increased peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single analysis. copernicus.orgdlr.de This enhanced resolution is invaluable for distinguishing this compound from co-eluting isomers or other matrix components that might interfere with its detection in traditional one-dimensional GC. dlr.de
Mass Spectrometry (MS) for Structural Confirmation and Quantification
While chromatography separates compounds, mass spectrometry provides the detailed information necessary for structural confirmation and accurate measurement.
Following separation by GC, the analyte enters the mass spectrometer's ion source. Electron Ionization (EI) is a common technique where the molecules are bombarded with high-energy electrons (typically 70 eV). nih.gov This process is energetic enough to remove an electron from the molecule, forming a positively charged molecular ion (M⁺). libretexts.org
Due to the high energy involved, the molecular ion often fragments in a predictable and reproducible manner. libretexts.org This fragmentation pattern acts as a chemical "fingerprint," which can be compared to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST), for confident identification. nist.gov For this compound, characteristic fragments would likely arise from the cleavage of bonds adjacent to the thiol or carbonyl groups, leading to stable carbocations or acylium ions. libretexts.org
Time-of-Flight Mass Spectrometry (TOF-MS) is an ideal detector for high-resolution chromatographic techniques like GCxGC. springernature.com A key advantage of TOF-MS is its high spectral acquisition speed. semanticscholar.org In GCxGC, peaks can be very narrow, sometimes less than 100 milliseconds wide. copernicus.org A TOF analyzer can acquire thousands of spectra per second, ensuring that these transient peaks are accurately characterized without spectral distortion. rsc.org
In a TOF-MS instrument, ions are accelerated into a field-free drift tube. nih.gov Ions with a lower mass-to-charge ratio (m/z) travel faster and reach the detector before heavier ions. nih.gov This allows for the precise determination of m/z based on the ions' flight time, providing high mass accuracy which further aids in confirming the elemental composition of the analyte and its fragments. semanticscholar.org
Quantitative Analysis via Isotope Dilution Assays
For accurate and precise quantification of trace-level compounds, stable isotope dilution analysis (SIDA) is the gold standard. nih.gov This method overcomes variations in sample preparation, extraction efficiency, and instrumental response that can plague other quantitative techniques.
The core principle involves "spiking" the sample with a known amount of an isotopically labeled version of the target analyte—in this case, a version of this compound synthesized with stable isotopes like Deuterium (²H) or Carbon-13 (¹³C). This labeled internal standard is chemically identical to the native analyte and thus behaves the same way during extraction and chromatographic analysis. nih.gov
However, the labeled standard has a different mass and is easily distinguished by the mass spectrometer. Quantification is achieved by measuring the ratio of the response of the native analyte to the response of the isotopically labeled internal standard. nih.gov Because any losses during sample workup affect both the native and labeled compounds equally, the ratio remains constant, leading to highly accurate and reliable results. nih.gov
Table 2: Principle of Isotope Dilution Assay for this compound
| Step | Description | Native Analyte (3-MMB) | Labeled Standard (¹³C-3-MMB) | MS Measurement |
|---|---|---|---|---|
| 1. Spiking | A known quantity of the labeled standard is added to the sample. | Unknown quantity (X) | Known quantity (Y) | N/A |
| 2. Extraction | The sample undergoes extraction and cleanup. Both compounds experience the same % loss. | Quantity is now X * (% Recovery) | Quantity is now Y * (% Recovery) | N/A |
| 3. GC-MS Analysis | The extract is analyzed. The MS detects both compounds at their unique masses. | Signal A | Signal B | Ratio (A/B) is measured |
| 4. Calculation | The initial unknown quantity (X) is calculated from the measured ratio and the known spiked amount (Y). | Calculated Quantity | N/A | N/A |
This interactive table outlines the workflow of a stable isotope dilution assay, demonstrating how the ratio of native to labeled analyte provides accurate quantification.
Emerging Spectroscopic and Hyphenated Techniques
The analysis of this compound (3-MMB) presents significant analytical challenges due to its presence at trace concentrations, high reactivity, and occurrence within complex sample matrices. To overcome these obstacles, modern analytical chemistry relies on emerging spectroscopic and, most notably, hyphenated techniques. These methods couple the powerful separation capabilities of chromatography with the high sensitivity and specificity of advanced spectroscopic detectors, enabling precise identification and quantification.
Advanced Gas Chromatography (GC) Approaches
Gas chromatography remains the cornerstone for the separation of volatile sulfur compounds (VSCs) like 3-MMB. However, recent advancements focus on specialized detectors and multi-dimensional separation techniques to enhance analytical power.
GC with Sulfur-Specific Detectors
While mass spectrometry (MS) is a common detector, other spectroscopic detectors that offer superior selectivity for sulfur-containing molecules have become indispensable. The Sulfur Chemiluminescence Detector (SCD) is a leading technology in this area. The principle of SCD involves the high-temperature combustion of sulfur compounds to form sulfur monoxide (SO), which then reacts with ozone in a reaction chamber. This chemiluminescent reaction produces light that is detected by a photomultiplier tube srainstruments.comshimadzu.com.
The key advantages of the SCD include:
High Selectivity: The detector responds almost exclusively to sulfur, eliminating interference from co-eluting non-sulfur compounds in the sample matrix gassite.comshimadzu.com.
Picogram-Level Sensitivity: It allows for the detection of VSCs at extremely low concentrations srainstruments.comdavinci-ls.com.
Equimolar Response: The SCD response is directly proportional to the number of sulfur atoms entering the detector, simplifying quantification as the response is independent of the compound's structure davinci-ls.com.
No Quenching: Unlike other detectors, the SCD's response is not suppressed by the presence of co-eluting hydrocarbons or carbon dioxide, making it exceptionally robust for complex samples shimadzu.comdavinci-ls.com.
| Detector | Principle of Operation | Selectivity | Typical Sensitivity | Strengths | Limitations |
|---|---|---|---|---|---|
| Flame Ionization Detector (FID) | Measures ions produced during the combustion of organic compounds in a hydrogen flame iltusa.com. | General for organic compounds | ~1-10 pg C/s | Robust, wide linear range | Non-selective, poor response to heteroatoms |
| Flame Photometric Detector (FPD) | Measures light emitted from sulfur or phosphorus compounds in a hydrogen-rich flame iltusa.comdrawellanalytical.com. | Specific for S and P | ~1-10 pg S/s | Good selectivity for sulfur | Non-linear response, hydrocarbon quenching |
| Sulfur Chemiluminescence Detector (SCD) | Detects light from the reaction of sulfur monoxide (from combustion) with ozone shimadzu.com. | Highly specific for S | <1 pg S/s | Excellent selectivity and sensitivity, equimolar response, no quenching gassite.comdavinci-ls.com | Higher operational complexity |
| Mass Spectrometry (MS) | Separates and detects ions based on their mass-to-charge ratio iltusa.com. | Universal (in scan mode) | pg to fg range | Provides structural information for identification | Can have interference from matrix in complex samples |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For exceptionally complex matrices containing numerous volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant leap in separation power dlr.desemanticscholar.org. This technique utilizes two columns of different polarity connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension column and re-injects them rapidly onto the second-dimension column. The result is a highly structured two-dimensional chromatogram with vastly increased peak capacity and resolution researchgate.net. When coupled with a sensitive detector like a Time-of-Flight Mass Spectrometer (TOF-MS) or an SCD, GCxGC can resolve and identify sulfur compounds that would otherwise co-elute and remain undetected in a one-dimensional analysis researchgate.netnih.govresearchgate.net.
Advanced Liquid Chromatography for Precursor Analysis
While 3-MMB itself is volatile and best suited for GC analysis, its formation in many biological systems, such as wine and beer, originates from non-volatile precursors like S-cysteinylated and S-glutathionylated conjugates dntb.gov.uauclouvain.bemdpi.com. The analysis of these precursors is critical for understanding the aroma potential of raw materials.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
The analysis of these non-volatile thiol precursors is predominantly carried out using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) dntb.gov.uaresearchgate.net. UHPLC provides rapid and highly efficient separations of complex liquid samples. The subsequent ESI-MS/MS detection offers exceptional sensitivity and selectivity, allowing for confident identification and quantification even at very low concentrations uclouvain.bemdpi.com. Since thiols are not directly detectable by electrospray ionization, a derivatization step is often mandatory to produce a stable derivative that can be ionized and detected effectively researchgate.netacs.org.
| Technique | Principle | Primary Application for 3-MMB or Related Compounds | Key Strengths |
|---|---|---|---|
| GC-SCD | Gas chromatography separation followed by sulfur-specific chemiluminescence detection shimadzu.com. | Direct, highly selective quantification of volatile 3-MMB. | Exceptional selectivity, equimolar response, and resistance to hydrocarbon quenching gassite.comdavinci-ls.com. |
| GCxGC-TOF-MS | Comprehensive two-dimensional GC separation coupled with high-speed mass spectrometry dlr.deresearchgate.net. | Resolving 3-MMB from other volatiles in extremely complex matrices. | Massively increased peak capacity and resolving power; provides structural information semanticscholar.orgnih.gov. |
| UHPLC-MS/MS | High-efficiency liquid chromatography separation with highly selective and sensitive tandem mass spectrometry detection dntb.gov.uaresearchgate.net. | Quantification of non-volatile precursors of 3-MMB (e.g., Cys-3MMB, Glu-3MMB). | High sensitivity and specificity for non-volatile, polar analytes in liquid samples mdpi.com. |
Role in Flavor Chemistry and Sensory Research of 3 Mercapto 3 Methylbutanal
Contribution to Aroma Characteristics in Food and Beverages
3-Mercapto-3-methylbutanal and its related compounds are recognized for imparting savory, meaty, and roasted notes to various food products. While research specifically isolating the contribution of this compound across a wide range of foods is limited, its presence and the characteristics of similar mercaptoaldehydes have been noted in several key areas.
One of the primary food products where the presence of this compound has been identified is in aged Cheddar cheese. Its contribution is part of the complex array of volatile compounds that create the characteristic sharp and savory flavor of the cheese. The family of mercaptoaldehydes is known for having very low perception thresholds, meaning even minute quantities can have a significant impact on the aroma profile.
The sensory descriptions of compounds structurally related to this compound provide further insight into its likely contribution to food aroma. For instance, 3-mercapto-3-methylbutanol is described as having a meaty and savory character and is found in coffee and some wines. wikipedia.orgthegoodscentscompany.comnih.gov Similarly, 3-mercapto-2-methylpentanal (B1581756) has been identified in onions, contributing to their pungent and characteristic aroma. nih.gov These examples suggest that this compound likely contributes to the savory and umami dimensions of flavor in the foods in which it is present.
Table 1: Aroma Profile of this compound and Related Compounds
| Compound | Reported Aroma Descriptors | Found In |
|---|---|---|
| This compound | Savory, Cheesy | Aged Cheddar Cheese |
| 3-Mercapto-3-methylbutanol | Meaty, Savory, Roasty, Broth-like, "Catty" | Coffee, Sauvignon Blanc Wine, Passion Fruit Juice |
| 3-Mercapto-2-methylpentanal | Onion-like, Pungent | Onions, Beef Liver |
| 3-Mercaptohexanal | Grapefruit, Passion fruit, Guava | Sauvignon Blanc Wine, Fruit Juices |
Flavor Perception Mechanisms and Receptor Interactions
The perception of flavor is a complex process that begins with the interaction of volatile compounds with olfactory receptors in the nasal cavity. The specific mechanisms by which this compound is perceived are not yet fully elucidated, which is common for many potent sulfur compounds due to the challenges in studying them. However, general principles of olfaction for aldehydes and thiols can provide a framework for understanding its perception.
Volatile molecules like this compound travel from the food, either through the nose (orthonasal olfaction) or via the back of the throat during consumption (retronasal olfaction), to the olfactory epithelium. nih.gov Here, they bind to specific G protein-coupled receptors (GPCRs). Humans have several hundred different types of olfactory receptors, and a single odorant molecule can activate a unique combination of these receptors, creating a specific neural signal that the brain interprets as a particular smell. nih.gov
The perception of aldehydes is often associated with fruity, green, or malty notes, but the presence of a sulfur group, as in this compound, drastically changes the perceived aroma to more savory, meaty, or even sulfury notes. nih.govacs.org Sulfur compounds are known for their potency, often having extremely low odor detection thresholds. imreblank.ch This high potency suggests a very strong and specific interaction with their corresponding olfactory receptors.
Research into the specific receptors for mercaptoaldehydes is ongoing. The study of these interactions is complicated by the high reactivity of thiols, which can lead to the formation of artifacts during analysis. acs.org Furthermore, the perception of a single compound can be influenced by the presence of other volatile molecules in the food, leading to synergistic or masking effects that alter the final flavor perception. mdpi.com For example, the presence of other compounds in cheese or meat creates a complex aroma profile where the "nutty" or "malty" notes of other aldehydes can blend with the savory notes of sulfur compounds. nih.govwur.nl
Influence of Matrix Effects on Aroma Release and Perception
The food matrix—the physical and chemical structure of the food—has a profound impact on the release and subsequent perception of aroma compounds. For this compound, matrix effects are particularly important in foods like cheese, where it has been identified. The primary components of the food matrix, such as fat, protein, and water, can interact with volatile compounds, affecting their partitioning from the food into the air, which is a prerequisite for perception.
Fat Content: Lipids can have a significant influence on the release of hydrophobic aroma compounds. Since many sulfur compounds are relatively nonpolar, they tend to be retained in the fat phase of a food product. In a high-fat matrix like cheese, this can lead to a lower release of this compound into the headspace, potentially requiring higher concentrations within the food to be perceived. This retention can also lead to a longer, more sustained release of the aroma during consumption. nih.govresearchgate.net
Protein Content: Proteins, such as casein in cheese, can also bind with flavor compounds. This interaction is complex and can be influenced by the structure of the protein and the pH of the food. The binding of this compound to proteins can reduce its volatility, thereby decreasing its perceived intensity. nih.gov
Salt and Water Content: The concentration of salt and water in a food matrix affects the solubility and volatility of aroma compounds. In cheese, higher salt concentrations can influence the activity of enzymes that produce flavor compounds and can also impact the partitioning of volatile compounds, sometimes leading to an increased release of certain molecules from the matrix. wur.nlnih.gov
Table 2: Potential Influence of Matrix Components on the Perception of this compound
| Matrix Component | Potential Effect on Aroma Release | Impact on Perception |
|---|---|---|
| Fat | Decreases volatility due to retention of the compound. | May lower initial aroma intensity but provide a sustained flavor release. |
| Protein | Binds to the aroma compound, reducing its release into the headspace. | Can lead to a suppressed or muted aroma perception. |
| Salt | Can increase the volatility of some compounds by altering the matrix structure. | May enhance the perception of savory notes. |
| Water | Affects the solubility and partitioning of the aroma compound. | Influences the overall balance of flavor perception. |
Biochemical Functions and Pharmacological Research of 3 Mercapto 3 Methylbutanal
Investigation of Antioxidant Activities and Radical Scavenging Mechanisms
3-Mercapto-3-methylbutanal, a member of the thiol family of organic sulfur compounds, possesses a chemical structure that suggests inherent antioxidant potential. Thiols, characterized by the presence of a sulfhydryl (-SH) group, are known to act as effective reducing agents and radical scavengers. The sulfur atom in the sulfhydryl group can readily donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. This reactivity is central to the proposed antioxidant activity of this compound.
While specific, in-depth studies quantifying the antioxidant capacity of this compound through common assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not extensively detailed in publicly available research, the fundamental chemistry of its functional group provides a strong theoretical basis for this activity. The mechanism of radical scavenging by thiols like this compound involves the transfer of a hydrogen atom from the sulfhydryl group to a radical species (R•), resulting in the formation of a stable, non-radical molecule and a thiyl radical (RS•), as depicted in the following reaction:
R-SH + X• → R-S• + XH
The resulting thiyl radical is relatively stable and can further react with another thiyl radical to form a disulfide (R-S-S-R), effectively terminating the radical chain reaction. This ability to quench free radicals is a key aspect of the antioxidant defense system in many biological contexts.
Interactive Data Table: Postulated Radical Scavenging Activity
| Property | Description |
| Active Functional Group | Sulfhydryl (-SH) |
| Primary Mechanism | Hydrogen Atom Transfer (HAT) |
| Initial Product | Thiyl Radical (R-S•) |
| Termination Step | Dimerization to Disulfide (R-S-S-R) |
| Potential Effect | Reduction of Oxidative Stress |
Evaluation of Antimicrobial Properties and Mechanisms
Volatile sulfur compounds found in various foods are known to exhibit antimicrobial properties. acs.orgacs.orgresearchgate.netcapes.gov.br The antimicrobial activity of these compounds, including potentially this compound, is often attributed to the reactivity of the sulfur-containing functional group.
The proposed mechanism of antimicrobial action for many volatile sulfur compounds involves the interaction with sulfhydryl groups of essential microbial enzymes and proteins. acs.orgacs.orgresearchgate.netcapes.gov.br This interaction can lead to the formation of disulfide bonds, which can alter the three-dimensional structure of the proteins and inactivate them. The disruption of critical metabolic pathways, such as cellular respiration and DNA replication, can inhibit the growth and proliferation of microorganisms.
Interactive Data Table: Hypothesized Antimicrobial Mechanism
| Target | Proposed Mechanism of Action | Consequence for Microbe |
| Cellular Proteins (Enzymes) | Reaction with sulfhydryl groups, leading to disulfide bond formation. | Enzyme inactivation, disruption of metabolic pathways. |
| Cell Membrane | Potential for disruption due to lipophilic character. | Increased permeability, loss of cellular integrity. |
Participation in Endogenous Biochemical Pathways of Thiols
The role of this compound in endogenous mammalian biochemical pathways has not been a primary focus of published research. However, its nature as a low molecular weight thiol suggests potential interactions with key endogenous thiol systems, such as the glutathione (B108866) and cysteine metabolic pathways.
Glutathione (GSH) is a critical intracellular antioxidant and is involved in numerous detoxification and cellular signaling processes. It is possible that this compound, if absorbed, could participate in thiol-disulfide exchange reactions with glutathione and other protein thiols. Such reactions could potentially modulate the cellular redox state.
In the context of its presence in food and beverages, this compound is known to be formed during fermentation processes. This indicates its involvement in microbial biochemical pathways, where it can be synthesized from precursors present in the raw materials.
Further research is required to elucidate the specific metabolic fate of this compound in mammalian systems and to determine the extent to which it may interact with and influence endogenous thiol-dependent pathways.
Theoretical and Computational Studies of 3 Mercapto 3 Methylbutanal
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-mercapto-3-methylbutanal at the molecular level. These computational methods, rooted in quantum mechanics, provide insights into the molecule's electronic structure and conformational landscape, which dictate its reactivity and physical properties.
Electronic Structure: Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation for the molecule. lsu.edunorthwestern.edu These calculations yield crucial information about the distribution of electrons within the molecule. Key parameters derived from these studies include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, often localized around the sulfur atom's lone pairs. The LUMO's characteristics indicate the molecule's capacity to accept electrons, with potential sites at the carbonyl carbon and the sulfur atom. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability.
Electron Density and Electrostatic Potential: Calculations can map the molecular electrostatic potential (MEP), identifying regions of positive and negative charge. For this compound, the oxygen atom of the carbonyl group and the sulfur atom are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the carbonyl carbon and the hydrogen of the thiol group would exhibit lower electron density (positive potential), marking them as sites for nucleophilic attack.
Partial Atomic Charges: These calculations assign partial charges to each atom, quantifying the polarity of bonds like C=O, S-H, and C-S. This data helps in predicting intermolecular interactions and the molecule's behavior in different chemical environments.
Conformational Analysis: this compound possesses rotational freedom around its single bonds (C-C and C-S), leading to various spatial arrangements known as conformations. libretexts.org Conformational analysis aims to identify the most stable conformers (those with the lowest potential energy) and the energy barriers for rotation between them. libretexts.orglumenlearning.com
Computational methods are used to explore the potential energy surface (PES) of the molecule. lsu.edu By systematically rotating specific dihedral angles (e.g., the angle defining the orientation of the thiol group relative to the aldehyde), researchers can identify energy minima corresponding to stable conformers. The relative energies of these conformers are influenced by factors like torsional strain (from eclipsing bonds) and steric hindrance between bulky groups (like the methyl groups). libretexts.orglumenlearning.com For this compound, key conformations would involve different relative positions of the thiol (-SH) and aldehyde (-CHO) functional groups. Identifying the global minimum energy conformation is crucial as it represents the most populated structure at equilibrium and is often the most relevant for predicting spectroscopic properties and reactivity.
Below is a table summarizing the types of data obtained from quantum chemical calculations for a molecule like this compound.
| Parameter | Significance | Typical Computational Method |
| HOMO Energy | Electron-donating ability, ionization potential | DFT, Ab Initio |
| LUMO Energy | Electron-accepting ability, electron affinity | DFT, Ab Initio |
| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | DFT, Ab Initio |
| Molecular Electrostatic Potential | Reactivity sites for electrophilic/nucleophilic attack | DFT, Ab Initio |
| Partial Atomic Charges | Bond polarity, intermolecular interactions | DFT, Ab Initio |
| Relative Conformational Energies | Stability of different spatial arrangements | DFT, Ab Initio |
| Rotational Energy Barriers | Energy required to interconvert conformers | DFT, Ab Initio |
Quantitative Structure-Retention Relationship (QSRR) Analysis for Chromatographic Behavior
Quantitative Structure-Retention Relationship (QSRR) models are statistical tools used to predict the chromatographic retention of a chemical based on its molecular structure. nih.govnih.govresearchgate.net These models establish a mathematical link between a molecule's retention time (or retention index) and its calculated physicochemical properties, known as molecular descriptors. nih.govmdpi.com QSRR is particularly valuable in analytical chemistry for identifying unknown compounds and for optimizing separation methods. nih.gov
For a volatile sulfur compound like this compound, gas chromatography (GC) is the primary analytical technique. hpst.czgcms.czazom.com Its retention behavior is typically quantified by the Kovats Retention Index (RI), which standardizes retention times relative to a series of n-alkanes. The NIST Chemistry WebBook provides experimental RI values for this compound on different types of GC columns. nist.govnih.gov
A typical QSRR workflow for predicting the chromatographic behavior of this compound would involve:
Data Collection: Gathering a dataset of various compounds (including other thiols, aldehydes, and sulfur compounds) with experimentally determined retention indices on a specific GC column.
Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical.
Model Development: Employing statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Artificial Neural Networks, Support Vector Machines) to build a predictive model. mdpi.comresearchgate.net This step involves selecting the most relevant descriptors that correlate strongly with the observed retention indices.
Validation: Testing the model's predictive power using internal (cross-validation) and external validation sets to ensure its reliability and robustness. nih.gov
For this compound, relevant molecular descriptors in a QSRR model could include:
Boiling Point & Vapor Pressure: Directly related to the compound's volatility.
Molecular Weight: A fundamental constitutional descriptor. mdpi.com
Polarizability: Reflects the ease with which the electron cloud can be distorted, influencing interactions with the stationary phase.
Quantum-Chemical Descriptors: Such as HOMO/LUMO energies or partial atomic charges, which can account for specific electronic interactions.
The table below shows experimentally determined Kovats retention indices for this compound, which serve as the target variable in QSRR modeling.
| Stationary Phase Type | Kovats Retention Index (RI) | Reference |
| Standard Non-Polar | 842 | nih.gov |
| Standard Non-Polar | 845 | nih.gov |
| Semi-Standard Non-Polar | 847 | nih.gov |
| Standard Polar | 1653 | nih.gov |
Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions
As a potent aroma compound, the biological effects of this compound are primarily mediated through its interaction with olfactory receptors (ORs). herts.ac.uknih.gov Molecular modeling and docking simulations are powerful computational techniques used to investigate these ligand-receptor interactions at an atomic level, providing insights that are challenging to obtain experimentally. nih.govherts.ac.ukresearcher.life
The general process involves several key steps:
Receptor Structure Modeling: Since experimentally determined structures for most ORs are unavailable, their three-dimensional (3D) structures are typically predicted using homology modeling or, more recently, AI-based tools like AlphaFold. herts.ac.ukherts.ac.ukchemrxiv.org This involves using the known structure of a related G protein-coupled receptor (GPCR) as a template. nih.gov
Ligand Preparation: A 3D structure of the this compound molecule is generated and optimized to find its lowest energy conformation.
Molecular Docking: A docking algorithm then systematically places the ligand (this compound) into the predicted binding site of the target olfactory receptor. researchgate.net The algorithm samples a vast number of possible orientations and conformations of the ligand within the receptor's binding pocket.
Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (free energy of binding). mdpi.com The pose with the best score is considered the most probable binding mode. Analysis of this final complex reveals key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, between the ligand and specific amino acid residues of the receptor. nih.gov
For this compound, docking simulations could reveal:
Key Binding Residues: Identification of specific amino acids in the OR binding pocket that form critical contacts with the ligand. For instance, the aldehyde's oxygen atom might act as a hydrogen bond acceptor, while the thiol group could interact with polar or metal-containing residues.
Basis of Specificity: By comparing docking results with other similar odorants, researchers can understand why certain receptors are activated by this specific molecule. The size, shape, and functional group placement of this compound are critical for fitting into the binding pocket and establishing favorable interactions. nih.gov
The table below outlines the computational steps and expected outcomes from a molecular docking study of this compound.
| Computational Step | Description | Expected Outcome |
| Homology Modeling | Predicts the 3D structure of an olfactory receptor based on a known template. | A 3D model of the target olfactory receptor. |
| Ligand Optimization | Calculates the lowest energy 3D conformation of this compound. | An optimized, low-energy structure of the ligand. |
| Molecular Docking | Fits the ligand into the receptor's binding pocket in various orientations. | A set of possible ligand-receptor binding poses. |
| Scoring | Estimates the binding affinity for each pose. | A ranked list of poses, with the top score indicating the most likely binding mode. |
| Interaction Analysis | Identifies non-covalent interactions between the ligand and receptor residues. | A detailed map of key interactions (e.g., hydrogen bonds, hydrophobic contacts). |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides a powerful framework for elucidating the mechanisms of chemical reactions involving this compound, including its formation and degradation pathways. By modeling the reaction pathways, researchers can identify intermediates, transition states, and calculate activation energies, offering a detailed picture of the reaction dynamics.
Studying Reaction Mechanisms: The primary goal is to map the potential energy surface (PES) that connects reactants to products. lsu.edu Key computational approaches include:
Transition State Search: Algorithms are used to locate the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to confirm that it correctly connects the desired reactants and products on the potential energy surface.
Applications to this compound:
Formation Pathways: Computational studies can investigate plausible synthetic routes. For example, they could model the reaction of 3-methylbutanal (B7770604) with a sulfur source, calculating the activation barriers for different proposed mechanisms to determine the most kinetically favorable pathway. nih.gov
Atmospheric Degradation: The reaction of this compound with atmospheric oxidants like hydroxyl (•OH) radicals or chlorine (Cl) atoms can be modeled. nih.govcopernicus.org Such studies can predict the initial sites of attack (e.g., hydrogen abstraction from the aldehyde, thiol, or carbon backbone) by comparing the activation energies for each possible reaction channel. This helps in predicting the primary degradation products and the atmospheric lifetime of the compound. nih.gov
Thermal Decomposition: The mechanisms of thermal degradation can be explored by modeling potential unimolecular reactions, such as rearrangements or fragmentation, and identifying the lowest energy pathways.
The following table summarizes the key parameters obtained from computational studies of reaction mechanisms.
| Parameter | Definition | Significance |
| Transition State (TS) Structure | The molecular geometry at the peak of the energy barrier between reactants and products. | Reveals the nature of bond-breaking and bond-forming events. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Determines the rate of the reaction; a lower Ea means a faster reaction. |
| Reaction Energy (ΔErxn) | The overall energy difference between the products and the reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |
| Intermediates | Local energy minima along the reaction pathway between reactants and products. | Represents stable, but often short-lived, species formed during the reaction. |
Future Directions and Interdisciplinary Research on 3 Mercapto 3 Methylbutanal
Elucidation of Novel Biosynthetic Routes
The complete biosynthetic pathway of 3-Mercapto-3-methylbutanal in different biological systems remains to be fully elucidated. While the formation of the related compound, 3-methylbutanal (B7770604), from leucine catabolism is well-documented in organisms like lactic acid bacteria, the introduction of the thiol group is a critical step that requires further investigation. nih.govebi.ac.ukumaryland.edunih.govresearchgate.net Future research should focus on identifying the specific enzymes and precursor molecules involved in the biosynthesis of this compound.
One potential avenue of exploration is the investigation of pathways analogous to the formation of other mercapto-alcohols in beer. For instance, 2-mercapto-3-methyl-1-butanol is known to be formed from 2,3-epoxy-3-methylbutanal, a derivative of iso-alpha acids from hops. tandfonline.comresearchgate.netnih.gov Research could explore whether similar epoxide precursors, followed by the action of hydrogen sulfide (B99878) and specific yeast enzymes like reductases and dehydrogenases, are involved in the formation of this compound.
Furthermore, the role of microbial metabolism in the formation of this compound is a critical area for study. Specific strains of bacteria and yeast involved in fermentation processes could be screened for their ability to produce this compound. Understanding the genetic and enzymatic machinery responsible will be key to unraveling these novel biosynthetic routes.
Table 1: Potential Precursors and Enzymes in the Biosynthesis of this compound
| Potential Precursor | Potential Enzyme Classes | Rationale |
| 3-Methylbutanal | Cysteine-S-conjugate β-lyases | Introduction of the thiol group via a cysteine conjugate. |
| Leucine | Transaminases, Decarboxylases, Sulfhydryltransferases | Complete biosynthesis from an amino acid precursor. |
| Isoprenoids | Various | Formation of the carbon skeleton prior to sulfuration. |
| Epoxide Precursors | Epoxide hydrolases, Reductases | Analogy to the formation of similar mercapto-alcohols. |
Discovery of Undiscovered Biological Activities
The primary known biological activity of this compound and its related alcohol, 3-mercapto-3-methylbutan-1-ol, is its contribution to the aroma of various foods and beverages, including coffee, wine, and passion fruit. wikipedia.orgnih.govnih.gov These compounds are noted for their "catty," "roasty," "broth-like," and "meaty" aromas. wikipedia.orgthegoodscentscompany.com However, the full spectrum of their biological activities is likely broader.
Future research could investigate other potential roles, such as its function as a semiochemical. For example, the related compound 3-mercapto-3-methylbutan-1-ol is found in the urine of cats and is believed to play a role in scent-marking. wikipedia.org It is plausible that this compound could have similar functions in other animal species.
Additionally, given the reactivity of the thiol group, this compound could participate in various biochemical reactions within organisms. Studies could explore its potential antioxidant properties or its interaction with enzymes and proteins, which might reveal previously unknown physiological effects. The investigation into its potential antimicrobial or antifungal properties could also yield interesting results, given that many sulfur-containing compounds exhibit such activities.
Development of Targeted Synthetic Strategies
The targeted synthesis of this compound is essential for its use as an analytical standard and for detailed sensory studies. While synthetic routes for the related alcohol, 3-mercapto-3-methylbutan-1-ol, have been established, specific and efficient methods for the aldehyde are less documented. wikipedia.org
A common synthetic approach for the alcohol involves a multi-step process starting from ethyl acetate (B1210297) and acetone. wikipedia.org A similar strategy could be adapted to yield the aldehyde, potentially through the use of a milder oxidizing agent in the final step to avoid over-oxidation to the carboxylic acid.
Future research in this area should focus on developing more efficient, stereoselective, and environmentally friendly synthetic methods. This could involve the use of novel catalysts, biocatalytic approaches employing enzymes, or flow chemistry techniques to improve yield and purity while minimizing waste. The development of methods for the synthesis of isotopically labeled this compound would also be highly valuable for use in tracer studies to elucidate its formation pathways in natural systems.
Table 2: Potential Synthetic Approaches for this compound
| Starting Materials | Key Reactions | Potential Advantages |
| 3-Methylbutanal | Thiolation | Direct conversion of a readily available precursor. |
| Prenal | Michael addition of a sulfur nucleophile | Potentially high regioselectivity. |
| Isovaleraldehyde | α-halogenation followed by substitution with a thiol | Established chemical transformations. |
| Biocatalytic conversion | Use of whole cells or isolated enzymes | High specificity and milder reaction conditions. |
Integration with Omics Technologies for Comprehensive Analysis
The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively study this compound. ed.ac.uknih.govmdpi.commdpi.com By integrating these different layers of biological information, researchers can gain a holistic understanding of the factors that influence the production and biological role of this compound.
For example, transcriptomic and proteomic analyses of microorganisms under different fermentation conditions could identify the genes and enzymes that are upregulated during the production of this compound. This would provide direct evidence for its biosynthetic pathway.
Metabolomic studies, particularly untargeted approaches, can help to identify novel precursors and breakdown products of this compound, providing a more complete picture of its metabolic network. ed.ac.uk When combined with sensory data, these omics approaches can help to build predictive models that link genetic and environmental factors to the final flavor profile of a product.
Future interdisciplinary research should aim to combine these multi-omics datasets to construct detailed metabolic models. mdpi.commdpi.com Such models would be invaluable for metabolic engineering efforts aimed at controlling the levels of this compound in food and beverage production.
Methodological Advancements in Trace Analysis
The accurate quantification of this compound at trace levels is challenging due to its high volatility, reactivity, and low concentration in complex matrices. Current methods often rely on gas chromatography coupled with mass spectrometry (GC-MS) or olfactometry (GC-O). researchgate.net
Future advancements in analytical methodology are needed to improve the sensitivity, selectivity, and throughput of these analyses. The development of new derivatization reagents that specifically target the thiol or aldehyde group could enhance the stability and chromatographic behavior of the compound, leading to more reliable quantification.
Furthermore, the exploration of novel extraction techniques, such as solid-phase microextraction (SPME) with advanced fiber coatings, could improve the recovery of this volatile compound from complex food and biological samples. The use of high-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap instruments, can aid in the confident identification of this and other trace-level sulfur compounds.
Finally, the development of rapid screening methods, potentially based on sensor technology or spectroscopic techniques, could provide real-time monitoring of this compound formation during industrial processes, allowing for better quality control.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 3-Mercapto-3-methylbutanal in synthetic chemistry?
- Methodological Answer : Gas chromatography (GC) with non-polar columns (e.g., OV-1) under isothermal conditions (e.g., 60°C) is effective for resolving volatile aldehydes and thiol derivatives. Coupled with mass spectrometry (GC-MS), this method allows identification via fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, should supplement GC to confirm stereochemistry and detect impurities. For example, H NMR can resolve thiol proton signals (δ ~1.3–1.6 ppm) and aldehyde protons (δ ~9.5–10 ppm) in similar compounds .
Q. How can researchers optimize the synthesis of this compound to minimize side reactions such as disulfide formation?
- Methodological Answer : Thiol-aldol reactions under inert atmospheres (N/Ar) with catalytic bases (e.g., triethylamine) can suppress oxidation. Solvent choice is critical: aprotic solvents like tetrahydrofuran (THF) reduce thiolate ion aggregation, improving reaction efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) with iodine staining or Ellman’s reagent (for free thiol quantification) ensures timely termination to prevent disulfide byproducts .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported stability data for this compound under varying storage conditions?
- Methodological Answer : Stability studies should employ a factorial design, testing variables like temperature (4°C vs. 25°C), pH (buffered vs. unbuffered solutions), and light exposure. Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify degradation products. Accelerated stability testing (e.g., 40°C/75% relative humidity) can predict shelf-life, while kinetic modeling (Arrhenius equation) correlates degradation rates with environmental factors . Discrepancies in literature data may arise from differences in analytical sensitivity or sample handling; thus, method validation per ICH guidelines is critical .
Q. How can researchers elucidate the mechanistic pathways of this compound’s reactivity in Maillard reaction models?
- Methodological Answer : Isotopic labeling (e.g., C-labeled aldehyde groups) combined with high-resolution mass spectrometry (HRMS) tracks reaction intermediates. Time-resolved FTIR spectroscopy identifies transient species like enolates or Schiff bases. Computational methods (DFT calculations) can model transition states and activation energies, validated against experimental kinetic data. For example, B3LYP/6-31G(d) basis sets have been used to predict nucleophilic attack sites in similar thiol-aldehyde systems .
Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in olfactory receptor studies?
- Methodological Answer : Use logistic regression or probit analysis to model EC values, ensuring data normalization to account for inter-subject variability. For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are robust. Incorporate negative controls (e.g., solvent-only) and blinded experimental designs to reduce bias. Data triangulation—combining electrophysiological recordings (e.g., calcium imaging) with behavioral assays—enhances reliability .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the enantiomeric purity of synthesized this compound?
- Methodological Answer : Chiral GC columns (e.g., Cyclosil-B) or HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can separate enantiomers. Compare retention times with authentic standards and validate using circular dichroism (CD) spectroscopy. Contradictions may arise from racemization during synthesis or storage; thus, kinetic studies under varying pH and temperature conditions are essential. Report enantiomeric excess (ee) with confidence intervals to quantify uncertainty .
Research Design Considerations
Q. What controls are essential when studying this compound’s role in flavor formation during thermal processing?
- Methodological Answer : Include positive controls (e.g., known flavor precursors like 2-methylpropanal) and matrix-matched controls (e.g., food substrates without added aldehyde). Use headspace solid-phase microextraction (HS-SPME) with GC-MS to capture volatile profiles. Replicate experiments across multiple batches to account for matrix heterogeneity. Statistical tools like PCA (principal component analysis) can differentiate artifact peaks from target compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
